molecular formula C14H17N3O4 B12682986 Ethyl 2-ethoxy-8-ethyl-5,8-dihydro-5-oxopyrido[2,3-D]pyrimidine-6-carboxylate CAS No. 79614-51-0

Ethyl 2-ethoxy-8-ethyl-5,8-dihydro-5-oxopyrido[2,3-D]pyrimidine-6-carboxylate

Cat. No.: B12682986
CAS No.: 79614-51-0
M. Wt: 291.30 g/mol
InChI Key: PJWDDSNRKHPOOM-UHFFFAOYSA-N
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Description

Structural Classification and Heterocyclic System

Ethyl 2-ethoxy-8-ethyl-5,8-dihydro-5-oxopyrido[2,3-d]pyrimidine-6-carboxylate belongs to the pyrido[2,3-d]pyrimidine class, a bicyclic system formed by the ortho-fusion of pyridine and pyrimidine rings. The numbering convention assigns position 1 to the pyridine nitrogen, with subsequent positions following clockwise (Figure 1). Key structural features include:

Property Description
Molecular Formula C₁₃H₁₅N₃O₄
Molecular Weight 277.28 g/mol
Core Structure Pyrido[2,3-d]pyrimidine
Substituents - Ethoxy (C2)
- Ethyl (N8)
- Oxo (C5)
- Ethyl carboxylate (C6)

The C5-C6 single bond in the dihydro-pyrimidone moiety introduces partial saturation, influencing electronic distribution and conformational flexibility. The ethoxy group at C2 and ethyl carboxylate at C6 provide steric and electronic modulation, while the N8-ethyl substituent extends into the major groove in DNA-interacting analogs.

X-ray crystallographic studies of related compounds reveal planar pyrido[2,3-d]pyrimidine cores with substituents adopting equatorial orientations to minimize steric clash. Density functional theory (DFT) analyses indicate localized electron density at the pyrimidone oxygen (C5=O) and delocalized π-electrons across the fused rings, creating electrophilic regions susceptible to nucleophilic attack.

Historical Context of Pyrido[2,3-D]Pyrimidine Derivatives in Medicinal Chemistry

Pyrido[2,3-d]pyrimidines emerged as privileged scaffolds following Evans' 1988 conceptualization of heterocyclic systems with inherent bioactivity. Early derivatives like piritrexim (1985) and pipemidic acid (1970s) demonstrated their therapeutic potential:

  • Piritrexim Isethionate : A dihydrofolate reductase inhibitor used in bladder cancer treatment, featuring a 2,4-diamino-5,6-dihydropyrido[2,3-d]pyrimidine core.
  • Pipemidic Acid : A quinolone antibiotic with a 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid structure, highlighting the pharmacophoric importance of the oxo group.

Structure-activity relationship (SAR) studies in the 1990s revealed that C2 and C4 substituents govern target affinity, while C5-C6 saturation modulates selectivity. For instance, 5,6-dihydro derivatives preferentially inhibit tyrosine kinases, whereas fully aromatic analogs target purinergic receptors. The ethyl carboxylate moiety in Ethyl 2-ethoxy-8-ethyl-5,8-dihydro-5-oxopyrido[2,3-d]pyrimidine-6-carboxylate mirrors bioisosteric strategies employed in prodrug design, enhancing membrane permeability compared to carboxylic acid analogs.

Recent advances (2010–2025) exploit computational methods to optimize pyrido[2,3-d]pyrimidine derivatives. Molecular docking simulations position the C6 carboxylate in ATP-binding pockets of kinase domains, while the N8 ethyl group stabilizes hydrophobic interactions. These developments underscore the compound’s relevance in modern drug discovery pipelines targeting epigenetic regulators and signal transduction pathways.

Figure 1. Numbering System and Substituent Positions in Pyrido[2,3-d]Pyrimidine Core
Simplified diagram illustrating atomic numbering and key substituents in Ethyl 2-ethoxy-8-ethyl-5,8-dihydro-5-oxopyrido[2,3-d]pyrimidine-6-carboxylate. Adapted from PubChem.

Properties

CAS No.

79614-51-0

Molecular Formula

C14H17N3O4

Molecular Weight

291.30 g/mol

IUPAC Name

ethyl 2-ethoxy-8-ethyl-5-oxopyrido[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C14H17N3O4/c1-4-17-8-10(13(19)20-5-2)11(18)9-7-15-14(21-6-3)16-12(9)17/h7-8H,4-6H2,1-3H3

InChI Key

PJWDDSNRKHPOOM-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=CN=C(N=C21)OCC)C(=O)OCC

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

Representative Synthetic Route

  • Condensation Reaction : The pyrimidine derivative (e.g., 2-amino-4,6-dimethylpyrimidine) is reacted with ethyl acetoacetate under acidic or thermal conditions to form the pyrido[2,3-d]pyrimidine core. This step involves cyclization and formation of the fused bicyclic system.

  • Functionalization : The intermediate is then subjected to alkylation or esterification to introduce the ethoxy group at the 2-position and the ethyl group at the 8-position. This can be done by reacting with ethylating agents or via nucleophilic substitution.

  • Oxidation/Reduction Steps : Depending on the oxidation state required, selective reduction (e.g., using Raney nickel or Pd/C catalysts) or oxidation may be performed to achieve the 5-oxo and 5,8-dihydro functionalities.

  • Purification : The final compound is purified by recrystallization or chromatographic techniques to obtain the crystalline this compound.

Catalysts and Conditions

  • Catalysts : Raney nickel for reduction steps; Pd/C for hydrogenation.
  • Solvents : Dimethylformamide (DMF), diphenyl ether, or other high-boiling solvents for condensation.
  • Temperature : Typically elevated temperatures (195–230 °C) for cyclization steps.
  • Reagents : Sodium cyanoborohydride for reductive amination or N-methylation steps.

Data Table: Summary of Preparation Steps

Step Reaction Type Reagents/Catalysts Conditions Outcome/Notes
1 Condensation 2-amino-4,6-dimethylpyrimidine + ethyl acetoacetate Acidic or thermal (195–230 °C) Formation of pyrido[2,3-d]pyrimidine core
2 Alkylation/Esterification Ethylating agents, ethoxy precursors Room temp to reflux Introduction of ethoxy and ethyl groups
3 Reduction Raney Ni or Pd/C Hydrogen atmosphere, DMF solvent Reduction to 5,8-dihydro form
4 Purification Recrystallization or chromatography Ambient or controlled temp Isolation of pure compound

Research Findings and Analysis

  • The condensation of aminopyrimidines with β-ketoesters is a well-established method to construct the pyrido[2,3-d]pyrimidine scaffold, providing good yields and regioselectivity.
  • The use of Raney nickel or Pd/C catalysts allows selective reduction of nitro or keto groups without affecting other sensitive functionalities.
  • Alkylation and esterification steps are critical for introducing the ethoxy and ethyl substituents, which influence the compound’s biological activity and solubility.
  • The final compound typically crystallizes as a solid with limited water solubility but good solubility in organic solvents, facilitating purification and formulation.

Mechanism of Action

The mechanism of action of Ethyl 2-ethoxy-8-ethyl-5,8-dihydro-5-oxopyrido[2,3-D]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions .

Comparison with Similar Compounds

Substituent Variations at Position 2

The substituent at position 2 significantly impacts physicochemical and biological properties.

Compound Name Position 2 Substituent Key Properties/Applications Reference
Ethyl 2-ethoxy-8-ethyl-5,8-dihydro-5-oxopyrido[2,3-d]pyrimidine-6-carboxylate Ethoxy Enhanced lipophilicity; potential precursor for metal coordination
Ethyl 8-ethyl-5-oxo-2-(piperazin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate Piperazinyl Improved water solubility; impurity in antibiotic synthesis (e.g., pipemidic acid derivatives)
Ethyl 2-chloro-8-ethyl-5,8-dihydro-5-oxopyrido[2,3-d]pyrimidine-6-carboxylate Chloro Higher reactivity in nucleophilic substitution; intermediate in drug development
Ethyl 8-ethyl-5,8-dihydro-5-oxo-2-(pyrrolidinyl)pyrido[2,3-d]pyrimidine-6-carboxylate Pyrrolidinyl Increased steric hindrance; explored in coordination polymers

Key Insight : Ethoxy and chloro substituents favor lipophilic interactions, while piperazinyl and pyrrolidinyl groups enhance solubility and metal-binding capacity.

Modifications at Position 6 (Ester/Carboxylic Acid)

The ester-to-carboxylic acid conversion alters pharmacokinetic profiles:

Compound Name Position 6 Functional Group Key Properties Reference
This compound Ethyl ester Improved membrane permeability
8-Ethyl-5,8-dihydro-5-oxo-2-(piperazinyl)pyrido[2,3-d]pyrimidine-6-carboxylic acid hydrochloride Carboxylic acid Higher aqueous solubility; salt form enhances stability

Key Insight : The ethyl ester is preferred in prodrug strategies, while the carboxylic acid form is utilized in ionic or metal-coordinated complexes.

Structural and Spectroscopic Data Comparison

Compound (Example) Melting Point (°C) IR (C=O stretch, cm⁻¹) NMR (Key Signals) Reference
Ethyl 4-(1H-benzo[d]imidazol-5-ylamino)-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate 250–251 1685, 1720 δ 1.35 (t, CH3), 4.35 (q, CH2)
Ethyl 8-benzyl-5-hydroxy-7-oxo-2-phenylpyrido[2,3-d]pyrimidine-6-carboxylate Not reported 1740 (ester C=O) δ 1.20 (t, CH3), 4.20 (q, CH2)

Note: The target compound’s IR is expected to show C=O stretches near 1720–1740 cm⁻¹, with NMR signals for ethyl groups at δ 1.2–1.4 (CH3) and 4.2–4.4 (CH2).

Biological Activity

Ethyl 2-ethoxy-8-ethyl-5,8-dihydro-5-oxopyrido[2,3-d]pyrimidine-6-carboxylate (CAS Number: 79614-51-0) is a compound belonging to the pyridopyrimidine class, which has garnered attention for its potential therapeutic applications. This article reviews the biological activities associated with this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C14H17N3O4, with a molecular weight of approximately 291.302 g/mol. Key physical properties include:

  • Density: 1.246 g/cm³
  • Boiling Point: 435.2 ºC
  • Flash Point: 217 ºC
    These properties are essential for understanding the compound's stability and behavior in biological systems .

Biological Activity Overview

Pyridopyrimidine derivatives have been extensively studied for their diverse biological activities. This compound is particularly noted for its potential as an inhibitor in various biochemical pathways.

Anticancer Activity

Research indicates that compounds within the pyridopyrimidine family can target specific proteins involved in cancer progression. For instance, derivatives with ethyl substitutions at the N8 position have shown enhanced activity against the ephrin receptor family, which is often overexpressed in tumors .

Table 1: Biological Activities of Pyridopyrimidine Derivatives

CompoundTargetActivityReference
Ethyl 2-Ethoxy-8-Ethyl...EPH ReceptorAnticancer
Other PyridopyrimidinesVariousAntitumor

The mechanism by which ethyl 2-ethoxy-8-ethyl-pyridopyrimidine exerts its effects involves interaction with key signaling pathways. It may act as an inhibitor of phosphoinositide 3-kinases (PI3K), which are crucial in regulating cell growth and survival. This inhibition can lead to reduced proliferation of cancer cells and increased apoptosis .

Case Studies

Several studies have investigated the pharmacological effects of pyridopyrimidine derivatives:

  • Study on EPH Receptors:
    A study demonstrated that ethyl-substituted pyridopyrimidines significantly inhibited EPH receptor activity, leading to reduced tumor cell migration and invasion .
  • PI3K Inhibition:
    Another research effort focused on a related compound that selectively inhibited PI3Kδ in clinical assays for primary Sjögren’s syndrome. The findings suggest that similar mechanisms may apply to ethyl 2-ethoxy derivatives, positioning them as potential therapeutic agents for autoimmune and inflammatory diseases .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare this pyridopyrimidine derivative?

Answer:
The compound is typically synthesized via multi-step reactions involving cyclization and functional group modifications. For example:

  • Step 1: Condensation of substituted pyrimidine precursors (e.g., 4-aminopyrimidine derivatives) with α,β-unsaturated carbonyl compounds under acidic or basic conditions .
  • Step 2: Introduction of the ethoxy group at position 2 via nucleophilic substitution or Mitsunobu reactions.
  • Step 3: Esterification at position 6 using ethyl chloroformate or ethanol under reflux in anhydrous solvents .
    Key challenges include controlling regioselectivity during cyclization and avoiding hydrolysis of the ester group.

Advanced: How can X-ray crystallography and SHELX software resolve structural ambiguities in this compound?

Answer:
Single-crystal X-ray diffraction (SCXRD) paired with SHELX programs (e.g., SHELXL for refinement) is critical:

  • Data Collection: High-resolution (<1.0 Å) datasets are collected at 296 K to minimize thermal motion artifacts .
  • Refinement: SHELXL refines atomic positions, anisotropic displacement parameters, and hydrogen-bonding networks. For example, the puckering of the pyridopyrimidine ring (Cremer-Pople parameters: q₂, q₃) is quantified to assess nonplanarity .
  • Validation: R-factors (<0.05) and electron density maps confirm the absence of disorder, as seen in related nickel(II) complexes .

Basic: What spectroscopic techniques validate the structure and purity of this compound?

Answer:

  • NMR: ¹H/¹³C NMR identifies substituents (e.g., ethyl groups at δ ~1.2 ppm; ester carbonyl at δ ~165 ppm).
  • IR: Stretching frequencies for C=O (~1700 cm⁻¹) and N-H (~3300 cm⁻¹) confirm functional groups .
  • Mass Spectrometry: High-resolution ESI-MS verifies the molecular ion ([M+H]⁺) and fragmentation patterns.

Advanced: How do hydrogen-bonding networks influence the crystal packing and stability?

Answer:
Intermolecular C–H···O and N–H···O bonds form bifurcated chains or sheets, stabilizing the lattice. For example:

  • In ethyl 7-methyl-3-oxo-thiazolopyrimidine, C–H···O interactions create infinite chains along the c-axis with bond distances of 2.8–3.0 Å .
  • Graph-set analysis (D, C₂₂) classifies motifs, critical for predicting solubility and polymorphism .

Advanced: How does substitution at position 2 (ethoxy vs. piperazinyl) modulate biological activity?

Answer:

  • Ethoxy Group: Enhances lipophilicity, improving membrane permeability but reducing hydrogen-bonding capacity.
  • Piperazinyl Group: Introduces basicity and hydrogen-bond donors, increasing affinity for bacterial DNA gyrase (e.g., pipemidic acid derivatives show IC₅₀ ~0.1 µM against Pseudomonas aeruginosa) .
  • SAR Studies: Piperazinyl analogs exhibit 10-fold higher in vivo efficacy compared to ethoxy derivatives, as tested in murine infection models .

Basic: How are impurities (e.g., Pipemidic Acid Ethyl Ester) controlled during synthesis?

Answer:

  • Chromatographic Methods: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) detects and quantifies impurities at <0.1% .
  • Reaction Optimization: Avoiding excess piperazine in displacement reactions minimizes byproducts. Kinetic monitoring via TLC ensures completion .

Advanced: What computational strategies predict binding modes of this compound’s derivatives?

Answer:

  • Docking Studies: AutoDock Vina or Glide simulates interactions with targets like TrmD methyltransferase. Protonation states (at pH 7.4) and tautomerism are adjusted for accuracy .
  • MD Simulations: AMBER or GROMACS assess stability of ligand-protein complexes (RMSD <2.0 Å over 100 ns) .

Basic: What recrystallization conditions yield high-quality single crystals?

Answer:

  • Solvent Systems: Ethyl acetate/ethanol (3:2 v/v) or DMF/water gradients are optimal .
  • Temperature: Slow evaporation at 25°C minimizes defects. Crystal size (>0.2 mm) ensures diffraction quality .

Advanced: How do base-induced ring transformations affect pyridopyrimidine stability?

Answer:
Under strong bases (e.g., NaOEt in DMF), the 5-oxo group undergoes keto-enol tautomerism, leading to ring contraction or expansion. For example:

  • Ethyl 8-ethyl-5-oxo derivatives rearrange to 7-oxo isomers via a proposed [1,3]-hydride shift mechanism .
  • Stabilization strategies include using aprotic solvents and low temperatures (<0°C) .

Advanced: How are puckering parameters applied to analyze ring conformation?

Answer:
Cremer-Pople coordinates (Q, θ, φ) quantify out-of-plane deviations:

  • For a pyridopyrimidine ring, Q₂ (puckering amplitude) and φ (phase angle) differentiate boat (φ ~0°) vs. chair (φ ~30°) conformers .
  • Software like Mercury (CCDC) visualizes deviations (e.g., C5 atom displacement by 0.224 Å in thiazolopyrimidine derivatives ).

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